Diethylamine-15N hydrochloride (CAS 262601-45-6) is the stable, isotopically labeled hydrochloride salt of the secondary amine diethylamine, featuring an isotopic purity of ≥98 atom % 15N. Presenting as a water-soluble crystalline solid with a melting point of 227–230 °C, it serves as a highly controlled, non-volatile precursor for introducing the 15N-diethylamino moiety into complex molecules. In procurement and material selection, this specific compound is prioritized over its free base equivalent for its superior benchtop stability and precise stoichiometric handling, making it a critical building block for synthesizing stable isotope-labeled internal standards (SIL-IS) for mass spectrometry, metabolic tracers, and 15N NMR structural probes .
Generic substitution of Diethylamine-15N hydrochloride fails across multiple critical procurement and synthetic dimensions. Replacing it with unlabeled diethylamine hydrochloride (14N) eliminates the +1 Da mass shift and the spin-1/2 nuclear magnetic resonance capability, rendering the resulting synthesized molecules completely useless for isotope-dilution mass spectrometry (IDMS) or NanoSIMS spatial imaging [1]. Conversely, attempting to use the Diethylamine-15N free base introduces severe volatility (boiling point ~55 °C) and corrosivity, leading to rapid evaporative loss of the exceptionally high-cost 15N isotope and unacceptable error margins in micro-scale stoichiometric weighing . Finally, substituting with other 15N-labeled amines (such as methylamine-15N) fundamentally alters the steric and lipophilic profile of the target molecule, destroying the exact chemical equivalence required for valid internal standardization.
Diethylamine-15N hydrochloride is a stable, crystalline solid with a melting point of 227–230 °C, whereas the Diethylamine-15N free base is a highly volatile liquid boiling at approximately 55 °C. In micro-scale isotopic labeling syntheses, the free base is prone to rapid evaporative loss, which skews reaction stoichiometry and wastes high-cost 15N material. The hydrochloride salt allows for precise gravimetric weighing and quantitative transfer without specialized inert-atmosphere or cryogenic handling .
| Evidence Dimension | Physical state and phase transition temperature |
| Target Compound Data | Solid, melting point 227–230 °C (negligible vapor pressure at 25 °C) |
| Comparator Or Baseline | Diethylamine-15N free base (Liquid, boiling point ~55 °C) |
| Quantified Difference | >170 °C difference in primary phase transition temperature, eliminating ambient evaporative loss |
| Conditions | Standard laboratory weighing and storage conditions (25 °C, 1 atm) |
Ensures exact stoichiometric control and prevents the financial loss of expensive isotopically labeled material during routine benchtop handling.
With an isotopic purity of ≥98 atom % 15N, Diethylamine-15N hydrochloride provides a clean, quantitative +1 Da mass shift (Exact Mass: 110.0628) compared to the natural abundance compound. When used to synthesize analytical standards, this mass shift allows mass spectrometers to perfectly resolve the spiked internal standard from the endogenous 14N analyte. Unlabeled diethylamine hydrochloride provides no mass differentiation, making it impossible to correct for matrix effects or ion suppression in complex biological samples [1].
| Evidence Dimension | Isotopic mass shift and purity |
| Target Compound Data | ≥98 atom % 15N, Exact Mass 110.0628 (M+1) |
| Comparator Or Baseline | Unlabeled diethylamine hydrochloride (14N, natural abundance ~99.6%) |
| Quantified Difference | +1.00 Da mass shift with <2% 14N background interference |
| Conditions | High-resolution mass spectrometry (HRMS) or LC-MS/MS profiling |
Procurement of the 15N variant is mandatory for synthesizing chemically identical but mass-resolved internal standards for quantitative bioanalysis.
The incorporation of the 15N isotope transforms the NMR-silent (or quadrupolar-broadened 14N) diethylamino group into a highly sensitive spin-1/2 nucleus for 15N NMR spectroscopy. Furthermore, complex probes synthesized from Diethylamine-15N hydrochloride (such as 15N-labeled triazines) can be spatially mapped in biological tissues using NanoSIMS by tracking the artificially elevated 15N/14N ratio. Unlabeled diethylamine cannot be distinguished from the vast background of endogenous 14N nitrogen in biological matrices [1].
| Evidence Dimension | Nuclear spin state and isotopic distinguishability |
| Target Compound Data | Spin-1/2 (15N), yields sharp NMR signals and elevated 15N/14N ratios in NanoSIMS |
| Comparator Or Baseline | Unlabeled diethylamine (Spin-1 14N, quadrupolar broadening, blends into 14N background) |
| Quantified Difference | 100% differentiation from biological 14N background in NanoSIMS; sharp spin-1/2 NMR signals vs broadened spin-1 |
| Conditions | 15N NMR spectroscopy and NanoSIMS tissue imaging |
Allows researchers to track the spatial distribution and metabolic fate of diethylamino-containing drugs or probes in complex biological systems.
Diethylamine-15N hydrochloride is the premier precursor for synthesizing 15N-labeled active pharmaceutical ingredients and metabolites (e.g., 15N-diethylpropion, 15N-lidocaine analogs) used as internal standards in LC-MS/MS. Its ≥98% isotopic purity ensures minimal unlabelled background, allowing for accurate quantification of drug levels and normalization of chemical profiles in pharmacokinetic (PK) studies [1].
In advanced cellular imaging, this compound is reacted with precursors like cyanuric chloride to generate 15N-enriched triazine derivatives. These heavily labeled probes are then mapped in tissues using NanoSIMS, which relies on the artificially high 15N/14N ratio to visualize drug distribution and protein interactions at subcellular resolutions [2].
For investigating complex hydrogen bonding networks, proton dislocation, or dimerization in solution (e.g., in Mannich bases), the 15N label provides a sharp, sensitive spin-1/2 NMR handle. This allows researchers to directly observe nitrogen-proton couplings and chemical shift changes that are otherwise completely obscured by the quadrupolar relaxation of natural 14N [3].
Irritant